5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine chemical properties
5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine chemical properties
An In-depth Technical Guide to 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine: Properties, Reactivity, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine, a highly functionalized heterocyclic compound. Its unique substitution pattern, featuring three distinct reactive halides and an electron-withdrawing trifluoromethyl group, makes it a valuable and versatile building block in modern medicinal chemistry, agrochemical synthesis, and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this intermediate.
Core Physicochemical and Spectroscopic Profile
5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine is a crystalline solid at room temperature. The dense packing of halogen atoms and the trifluoromethyl group contributes to its relatively high molecular weight and density. The combination of electron-withdrawing groups significantly influences the electronic distribution within the pyrimidine ring, which is fundamental to its reactivity.
Physical and Chemical Properties
A summary of the key physicochemical data is presented below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1240622-62-1 | [1] |
| Molecular Formula | C₅BrCl₂F₃N₂ | [2] |
| Molecular Weight | 295.87 g/mol | [2] |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Insoluble in water. | N/A |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly sealed. | [3][4] |
Spectroscopic Signature
While specific spectra are proprietary, the structure of 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine allows for a predictable spectroscopic profile:
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¹H NMR: Due to the fully substituted nature of the pyrimidine ring, no proton signals are expected.
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¹³C NMR: Six distinct carbon signals are anticipated. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the ring carbons are significantly influenced by the attached electronegative groups.
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¹⁹F NMR: A sharp singlet is expected in the typical region for a CF₃ group, providing a clear diagnostic peak for the presence of this moiety.
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Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), which is a definitive feature for structural confirmation.
Synthesis and Reactivity: A Chemist's Perspective
The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. Understanding the underlying electronic effects is key to predicting and controlling its chemical transformations.
General Synthetic Approach
The synthesis of polysubstituted pyrimidines often begins with a more accessible pyrimidine core, such as a uracil or barbituric acid derivative. A plausible synthetic pathway for 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine involves a multi-step process. While the exact industrial synthesis is proprietary, a logical sequence based on established pyrimidine chemistry would involve the formation of the trifluoromethyl-pyrimidine core, followed by halogenation steps. Chlorination is typically achieved using reagents like phosphorus oxychloride (POCl₃), and bromination can be performed with N-bromosuccinimide (NBS) or bromine.
Caption: Generalized synthetic workflow for the target compound.
Reactivity and Regioselectivity
The pyrimidine ring is inherently electron-deficient, and this effect is greatly amplified by the two chlorine atoms and the potent electron-withdrawing trifluoromethyl group. This high degree of electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SₙAr).
The three halogen atoms serve as distinct reactive handles:
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C4-Cl: This position is generally the most reactive towards nucleophilic attack. The adjacent nitrogen and the para-trifluoromethyl group strongly activate this site for displacement.[5][6]
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C2-Cl: The C2 position is also activated but is typically less reactive than the C4 position. This difference in reactivity allows for sequential, regioselective substitutions by carefully controlling reaction conditions (e.g., temperature, nucleophile strength).[6][7]
-
C5-Br: The C5-bromo substituent is significantly less reactive in SₙAr reactions. However, it is an excellent functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the formation of C-C, C-N, and C-O bonds.[5]
This differential reactivity is the cornerstone of its utility as a scaffold. A researcher can first perform a nucleophilic substitution at the C4 position, followed by a different substitution at C2, and finally use the C5-bromo position for a cross-coupling reaction to build molecular complexity in a controlled manner.
Caption: Reactivity map of the functional groups.
Applications in Research and Development
The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases.[8][9] 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine serves as a key intermediate for synthesizing novel derivatives for various therapeutic targets.
Drug Discovery Engine
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Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that anchors the molecule within the ATP-binding pocket of the target enzyme. The ability to sequentially add different functional groups to this compound allows for the rapid generation of compound libraries to screen for inhibitory activity against kinases involved in cancer and inflammatory diseases.[10]
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Antiviral and Antimicrobial Agents: Pyrimidine analogs are fundamental to antiviral and antibacterial therapies. This building block can be used to synthesize novel nucleoside and non-nucleoside analogs that interfere with viral replication or bacterial metabolic pathways.[8]
-
Central Nervous System (CNS) Agents: The lipophilicity imparted by the trifluoromethyl group can enhance blood-brain barrier penetration, making derivatives of this compound interesting candidates for CNS-targeted therapies.[8]
Agrochemicals
Trifluoromethyl-substituted heterocycles are prominent in modern agrochemicals, including herbicides, fungicides, and insecticides.[11][12] The stability of the C-F bond and the unique electronic properties of the CF₃ group often lead to enhanced efficacy and metabolic stability in active ingredients. This building block provides a direct route to novel agrochemical candidates.
Safety and Handling Protocols
As with any reactive chemical intermediate, proper handling of 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine is essential. The following guidelines are based on available Safety Data Sheets (SDS).
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3][4] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Hazards: The compound is classified as an irritant. It may cause skin, eye, and respiratory tract irritation.[3][13] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4]
Conclusion
5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine is a high-value chemical intermediate characterized by its densely functionalized and highly activated pyrimidine core. The differential reactivity of its three halogen substituents provides a robust platform for controlled, sequential chemical modifications. This versatility makes it an indispensable tool for medicinal chemists and material scientists aiming to construct complex molecular architectures for drug discovery, agrochemical development, and advanced materials. A thorough understanding of its reactivity, grounded in the principles of physical organic chemistry, is paramount to unlocking its full synthetic potential.
References
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PubChem. (n.d.). 5-Bromo-2-(trifluoromethyl)pyrimidine. Retrieved from [Link]
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Baran, P. (n.d.). Haloselectivity of Heterocycles. Baran Lab Group Meeting. Retrieved from [Link]
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Frontiers in Chemistry. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-(trifluoromethyl)pyrimidine-4,6-d2. Retrieved from [Link]
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Doron Scientific. (2023, February 26). 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine. Retrieved from [Link]
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PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
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ResearchGate. (2025, June 28). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Retrieved from [Link]
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Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
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ResearchGate. (2025, August 6). SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs. Retrieved from [Link]
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PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
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PubMed Central. (2022, September 29). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Retrieved from [Link]
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PubMed. (2025, November 20). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Retrieved from [Link]
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